- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P), Synthesis, 2014, 46(22), 3059-3066

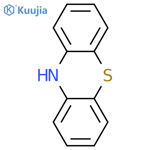

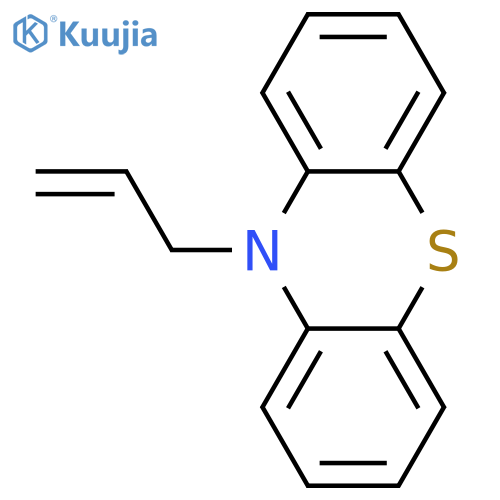

Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure

Produktname:N-Allylphenothiazine

CAS-Nr.:20962-92-9

MF:C15H13NS

MW:239.335422277451

CID:1064326

N-Allylphenothiazine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-Allylphenothiazine

- 10-prop-2-enylphenothiazine

- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)

- Phenothiazine, 10-allyl- (6CI, 8CI)

- 10-Allyl-10H-phenothiazine

- 10-Allylphenothiazine

-

- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2

- InChI-Schlüssel: GFVSLJXVNAYUJE-UHFFFAOYSA-N

- Lächelt: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

Berechnete Eigenschaften

- Genaue Masse: 239.07699

Experimentelle Eigenschaften

- PSA: 3.24

N-Allylphenothiazine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | A572200-100mg |

N-Allylphenothiazine |

20962-92-9 | 100mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A572200-1g |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-09-09 | ||

| TRC | A572200-1000mg |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-04-19 |

N-Allylphenothiazine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C

1.2 16 h, 130 °C

1.2 16 h, 130 °C

Referenz

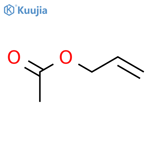

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C

Referenz

- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines, Chemical Data Collections, 2020, 29,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled

Referenz

- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux

Referenz

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water, Tetrahedron, 2008, 64(40), 9625-9629

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide

Referenz

- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization, Macromolecules, 2002, 35(8), 2962-2969

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux

Referenz

- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes, Applied Organometallic Chemistry, 2011, 25(12), 883-890

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux

Referenz

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates, Tetrahedron, 2006, 62(15), 3752-3760

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt

1.2 rt; 20 h, rt

1.2 rt; 20 h, rt

Referenz

- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials, Journal of Molecular Structure, 2022, 1262,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referenz

- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent, Revue Roumaine de Chimie, 1988, 33(2), 195-7

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux

Referenz

- Walking on the surface of phenothiazines: a combined experimental and theoretical approach, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

N-Allylphenothiazine Verwandte Literatur

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

20962-92-9 (N-Allylphenothiazine) Verwandte Produkte

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 1215698-92-2(2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)

- 198481-81-1(ARG-ARG-GLU-GLU-GLU-THR-GLU-GLU-GLU)

- 892785-19-2(7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)

- 2034577-01-8(3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 478042-06-7(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}-2-[(2-methylphenyl)sulfanyl]ethan-1-one)

- 1946823-81-9(1H-Pyrazole, 5-bromo-1-(2,2-difluoroethyl)-)

- 852440-75-6(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methylphenyl)acetamide)

- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)

- 1207005-91-1(3-{4H-chromeno4,3-d1,3thiazol-2-yl}-1-(2,6-difluorophenyl)urea)

Empfohlene Lieferanten

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge